The synthesis of 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one can be achieved through several methods:
Technical details regarding specific reaction conditions (e.g., temperature, pH) and catalysts used in these processes are often documented in chemical literature but may vary based on the specific synthetic route chosen.
The molecular structure of 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one can be described as follows:
The InChI key for this compound is YQIFAMYNGGOTFB-XINAWCOVSA-N, which provides a unique identifier for its chemical structure .
2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one participates in various chemical reactions:
These reactions are critical for understanding its biochemical roles and potential applications in pharmaceuticals.
The mechanism of action for 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one primarily revolves around its role as a precursor in the biosynthesis of tetrahydrobiopterin. This process involves:
The physical and chemical properties of 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one are as follows:
These properties are significant for understanding how the compound behaves under various conditions.
The applications of 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one are primarily found in scientific research:
The enzymatic synthesis of 2-amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one (commonly termed 7,8-dihydroneopterin) is embedded within conserved pteridine metabolic networks across bacteria, plants, and mammals. This compound arises primarily through the reduction of neopterin or via salvage pathways involving sepiapterin. In the de novo pathway, GTP cyclohydrolase I catalyzes the opening of guanosine triphosphate (GTP) to form 7,8-dihydroneopterin triphosphate, which is subsequently dephosphorylated to yield the target compound [1] [5]. A critical salvage route involves sepiapterin reductase (EC 1.1.1.153), which stereospecifically reduces sepiapterin (2-amino-6-lactoyl-7,8-dihydropteridin-4(3H)-one) using NADPH as a cofactor to generate 7,8-dihydroneopterin [3] [5]. This reduction proceeds via a ternary complex mechanism where conserved lysine and tyrosine residues position the substrate for hydride transfer [3].
Table 1: Enzymatic Routes to 2-Amino-7-hydroxy-7,8-dihydropteridin-4(1H)-one
Enzyme | Reaction | Cofactor | Organismal Distribution |
---|---|---|---|
GTP Cyclohydrolase I | GTP → 7,8-Dihydroneopterin triphosphate | None | Bacteria, mammals, plants |
Alkaline Phosphatase | Dephosphorylation of dihydroneopterin triphosphate | None | Ubiquitous |
Sepiapterin Reductase | Sepiapterin → 7,8-Dihydroneopterin | NADPH | Mammals, bacteria |
Carbonyl Reductase [NADPH] 1 | Alternative sepiapterin reduction | NADPH | Mammals |
The enzymatic cascade exhibits stringent stereochemical control, producing exclusively the D-erythro isomer of 7,8-dihydroneopterin—a configuration essential for downstream metabolic integration [5] [8]. Kinetic studies reveal that sepiapterin reductase operates with high specificity (kcat/Km > 104 M-1s-1), ensuring efficient channeling of salvage pathway intermediates toward folate and biopterin biosynthesis [3].
Within folate biosynthesis, 7,8-dihydroneopterin serves as the precursor for 6-hydroxymethyl-7,8-dihydropterin (HMDP), which is activated by pyrophosphorylation for entry into dihydropteroate synthase (DHPS) catalysis. The committed step involves hydroxymethyldihydropteridine pyrophosphokinase (HPPK; EC 2.7.6.3), which converts HMDP to its pyrophosphorylated derivative (HMDDP) using ATP as the phosphate donor [2]. HMDDP then serves as the pteridine substrate for DHPS (EC 2.5.1.15), which catalyzes the condensation with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate—the direct precursor of dihydrofolate [4].
Table 2: Kinetic Parameters of Dihydropteroate Synthase (DHPS) with Pteridine Substrates
Substrate | Km (μM) | kcat (s-−1) | Inhibition Constant (Ki) for Sulfonamides (nM) |
---|---|---|---|
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (HMDDP) | 0.8–2.5 | 15–30 | 5–50 (competitive) |
7,8-Dihydroneopterin | >500 (inactive) | N/A | N/A |
Mechanistically, DHPS employs a nucleophilic aromatic substitution reaction where the amino group of pABA attacks the methylene carbon of HMDDP, displacing pyrophosphate [4]. This step is targeted by sulfonamide antibiotics, which mimic pABA and competitively inhibit DHPS with nanomolar affinity, disrupting bacterial folate synthesis [4]. Crucially, 7,8-dihydroneopterin itself is not a DHPS substrate, highlighting the metabolic necessity of its conversion to HMDDP prior to folate pathway entry [2] [4]. Structural analyses confirm that DHPS active sites sterically exclude non-pyrophosphorylated pteridines through a conserved pABA-binding pocket [4].
Hydroxymethyldihydropteridine pyrophosphokinase (HPPK) exhibits rigorous substrate specificity, exclusively activating 6-hydroxymethyl-7,8-dihydropterin (HMDP) via pyrophosphoryl transfer from ATP. HPPK cannot utilize 7,8-dihydroneopterin or oxidized pterins as substrates due to steric and electronic constraints within its catalytic cleft [2]. Kinetic and structural studies reveal a three-step mechanism:
Table 3: Substrate Specificity Profile of HPPK
Potential Substrate | Relative Catalytic Efficiency (%) | Structural Basis for Specificity |
---|---|---|
6-Hydroxymethyl-7,8-dihydropterin (HMDP) | 100 (Reference) | Optimal fit in hydrophobic cleft; H-bonding with hydroxyl |
7,8-Dihydroneopterin | <0.1 | Bulky trihydroxypropyl chain causes steric clash |
Biopterin | <0.1 | Incorrect side chain stereochemistry |
Dihydrofolate | Not detected | Glutamate tail prevents binding |
The enzyme’s affinity for HMDP is exceptionally high (Kd ≈ 1–10 nM), while its Km for ATP ranges from 50–100 μM [2]. Mg²⁺ is an absolute requirement for catalysis, coordinating the β- and γ-phosphates of ATP to facilitate pyrophosphate transfer. Mutagenesis studies identify conserved residues (e.g., Lys45, Asp95, and Arg129 in E. coli HPPK) as essential for transition-state stabilization [2]. HPPK’s stringent substrate discrimination ensures metabolic flux is directed exclusively toward dihydropteroate synthesis, preventing futile cycles with structurally similar pterins like 7,8-dihydroneopterin [2] [4].
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: